molecular formula C14H18N4O B426899 1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-1,2,3-benzotriazole

1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-1,2,3-benzotriazole

Cat. No.: B426899
M. Wt: 258.32g/mol
InChI Key: HWIXCRMOJMNTQB-UHFFFAOYSA-N
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Description

1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a benzotriazole ring and a piperidine ring, which are connected through a methanone linkage. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-1,2,3-benzotriazole typically involves the following steps:

    Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Introduction of the Methyl Group: The methyl group can be introduced to the benzotriazole ring through alkylation using methyl iodide and a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine using hydrogen gas and a suitable catalyst.

    Coupling of Benzotriazole and Piperidine Rings: The final step involves the coupling of the benzotriazole and piperidine rings through a methanone linkage. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzotriazole or piperidine rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride, alkylating agents such as methyl iodide, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzotriazole and piperidine rings.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-1,2,3-benzotriazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1H-benzotriazol-5-yl)(4-methylpiperidin-1-yl)methanone: Similar structure but lacks the methyl group on the benzotriazole ring.

    (1-methyl-1H-benzotriazol-5-yl)(piperidin-1-yl)methanone: Similar structure but lacks the methyl group on the piperidine ring.

    (1-methyl-1H-benzotriazol-5-yl)(4-ethylpiperidin-1-yl)methanone: Similar structure but has an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

1-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1H-1,2,3-benzotriazole is unique due to the presence of both methyl groups on the benzotriazole and piperidine rings. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the methyl groups may enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32g/mol

IUPAC Name

(1-methylbenzotriazol-5-yl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18N4O/c1-10-5-7-18(8-6-10)14(19)11-3-4-13-12(9-11)15-16-17(13)2/h3-4,9-10H,5-8H2,1-2H3

InChI Key

HWIXCRMOJMNTQB-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N(N=N3)C

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N(N=N3)C

Origin of Product

United States

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